

Physicochemical Properties of Nadolol Reference Standard: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the Nadolol reference standard. The information presented herein is crucial for researchers and professionals involved in drug development, formulation, and quality control. All quantitative data has been summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key analytical procedures.

Chemical Identity and Structure

Nadolol is a non-selective beta-adrenergic receptor blocker.[1] Its chemical name is (2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol.[1]

Table 1: Chemical Identifiers of Nadolol



Identifier	Value	Reference
IUPAC Name	(2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol	[1]
CAS Number	42200-33-9	[1]
Molecular Formula	C17H27NO4	[1]
Molecular Weight	309.4 g/mol	[1]

Chemical Structure [1]

Physicochemical Properties

The physicochemical properties of a drug substance are critical determinants of its biopharmaceutical performance. The following tables summarize the key properties of the Nadolol reference standard.

Table 2: Physical and Chemical Properties of Nadolol



Property	Value	Reference
Physical State	White to off-white crystalline powder	[1]
Melting Point	124-136 °C	[1]
Boiling Point	526.4 °C (Predicted)	[1]
рКа	9.67	[1]
LogP (Octanol/Water)	0.7 (Predicted)	[1]

Table 3: Solubility Profile of Nadolol

Solvent	Solubility	Reference
Water	Slightly soluble (8.33 mg/L at 25 °C)	[1]
Ethanol	Freely soluble	[1]
Methanol	Soluble	[1]
Chloroform	Slightly soluble	[1]
Acetone	Insoluble	[1]
Benzene	Insoluble	[1]
Ether	Insoluble	[1]
Hexane	Insoluble	[1]
Propylene Glycol	Freely soluble	[1]
Hydrochloric Acid	Soluble	[1]
Sodium Hydroxide	Very slightly soluble	[1]

Spectroscopic Properties



Spectroscopic analysis is essential for the identification and quantification of pharmaceutical compounds.

Table 4: Spectroscopic Data for Nadolol

Technique	Data	Reference
UV-Vis Spectroscopy	λmax at 270 nm and 278 nm in methanol	[1]
IR Spectroscopy	Characteristic peaks for O-H, N-H, C-H, C-O, and aromatic C=C stretching and bending vibrations.	[2]
NMR Spectroscopy	¹ H and ¹³ C NMR data are not readily available in the public domain.	

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline representative protocols for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

- Preparation of Saturated Solution: An excess amount of Nadolol reference standard is added to a known volume of purified water in a sealed container.
- Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

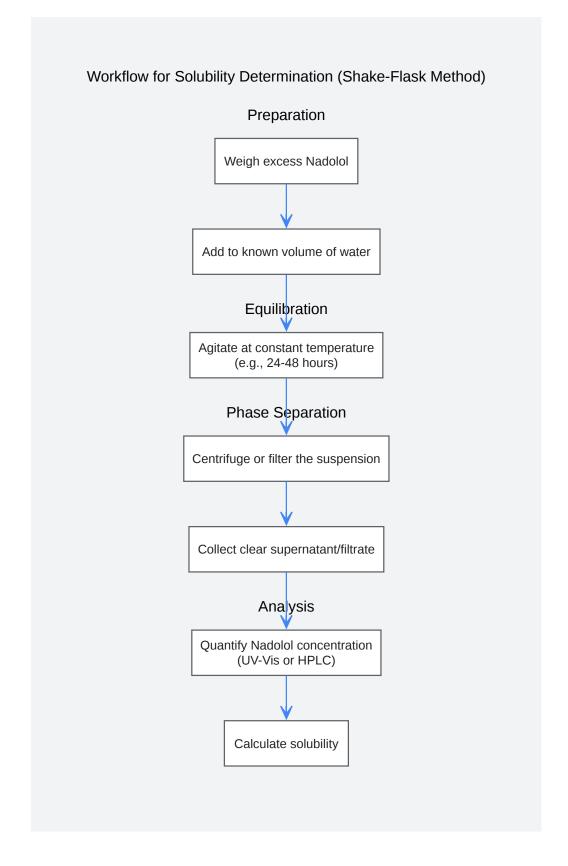






- Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Quantification: The concentration of Nadolol in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Data Analysis: The solubility is expressed as the mass of solute dissolved per unit volume of the solvent (e.g., mg/mL).





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Caption: Workflow for Solubility Determination (Shake-Flask Method)



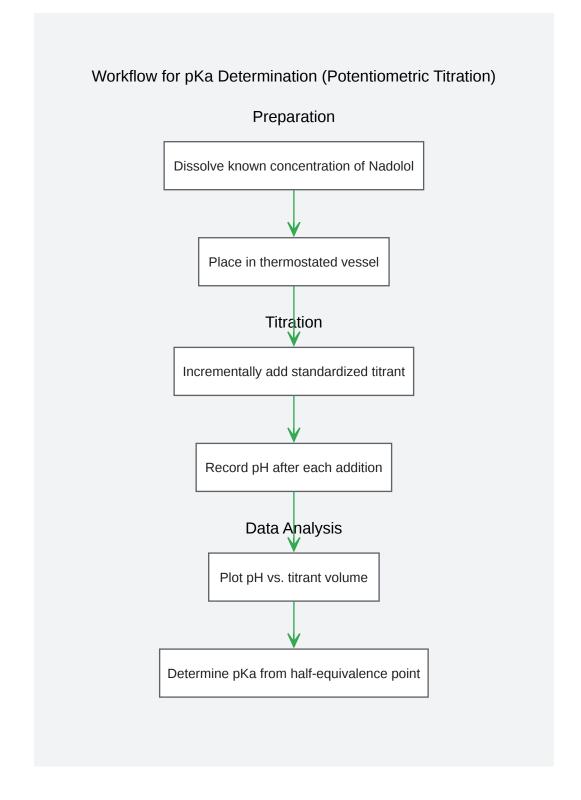
Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a substance.

Methodology:

- Sample Preparation: A known concentration of Nadolol reference standard is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.
- Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the Nadolol solution.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.





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Caption: Workflow for pKa Determination (Potentiometric Titration)

Determination of LogP (HPLC Method)



The partition coefficient (LogP) can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

- Standard Selection: A series of standard compounds with known LogP values are selected.
- Chromatographic Conditions: An isocratic RP-HPLC method is developed using a suitable mobile phase (e.g., methanol/water or acetonitrile/water) and a C18 column.
- Retention Time Measurement: The retention times of the standard compounds and Nadolol are measured.
- Calibration Curve: A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known LogP values of the standard compounds.
- LogP Determination: The LogP of Nadolol is determined by interpolating its log(k') value onto the calibration curve.

Conclusion

This technical guide provides a consolidated resource on the fundamental physicochemical properties of the Nadolol reference standard. The tabulated data and outlined experimental protocols are intended to support the work of researchers and professionals in the pharmaceutical sciences. It is important to note that while representative experimental methods are provided, specific validation and adaptation may be necessary for individual laboratory settings and applications. For definitive identification and purity assessment, comparison with an official reference standard from a pharmacopeia (e.g., USP, EP) is recommended.[3]

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References



- 1. Nadolol British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1H and 13C NMR characteristics of β-blockers PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 纳多洛尔 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
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